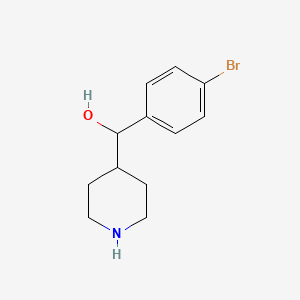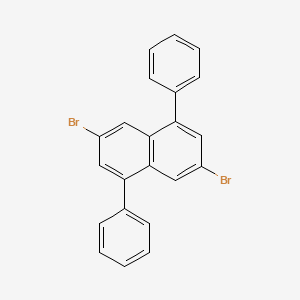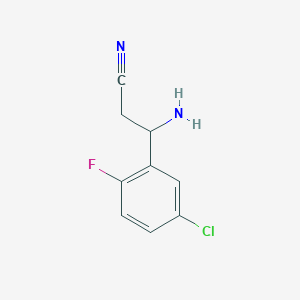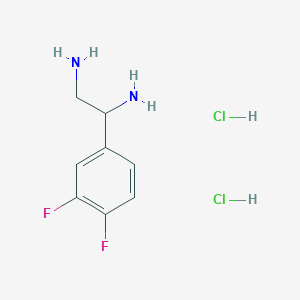
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound with the molecular formula C8H12Cl2F2N2. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and two hydrochloride groups. It is commonly used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with 3,4-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The resulting 3,4-difluoroaniline is then alkylated with ethylene oxide to form 1-(3,4-difluorophenyl)ethane-1,2-diamine.
Hydrochloride Formation: Finally, the diamine is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors.
Continuous Alkylation: Employing continuous flow reactors for the alkylation step.
Purification: Utilizing crystallization and recrystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Saturated amines.
Substitution Products: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. The presence of fluorine atoms enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,4-Difluorophenyl)ethane-1,2-diamine
- 1-(3,5-Difluorophenyl)ethane-1,2-diamine
- 1-(3,4-Difluorophenyl)-N,N-dimethylethane-1,2-diamine
Comparison:
- Binding Affinity: The position of fluorine atoms affects the binding affinity to biological targets.
- Reactivity: Different substitution patterns on the phenyl ring result in varying reactivity profiles.
- Applications: Each compound has unique applications based on its chemical properties and biological activity.
1-(3,4-Difluorophenyl)ethane-1,2-diamine 2HCl stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H12Cl2F2N2 |
|---|---|
Molekulargewicht |
245.09 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10F2N2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H |
InChI-Schlüssel |
WXCRYAVIQVNWII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)N)F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


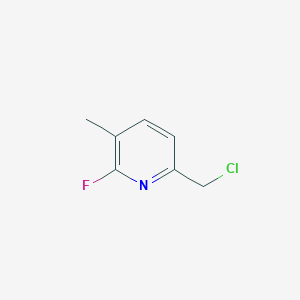
![2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-8-carboxylicacid](/img/structure/B13030476.png)
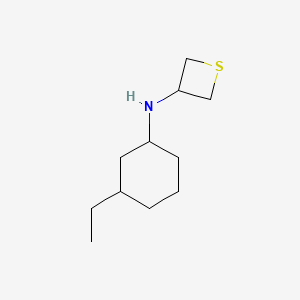
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)

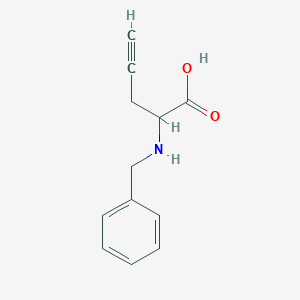
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)


